molecular formula C17H17N3O2 B2584975 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2097935-87-8

4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2584975
CAS No.: 2097935-87-8
M. Wt: 295.342
InChI Key: YCUOHIYKCQDTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinone core with an imino group and a 4-methoxyphenyl substituent. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 2-aminobenzamide with 4-methoxyphenylacetaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the tetrahydroquinazolinone ring. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts, and the reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxo groups.

    Reduction: Formation of tetrahydroquinazolinone derivatives with amine groups.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the tetrahydroquinazolinone core are crucial for binding to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific imino and methoxyphenyl substituents, which contribute to its distinct chemical reactivity and potential biological activities. The presence of these groups allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-3-[2-(4-methoxyphenyl)ethyl]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-20-16(18)14-4-2-3-5-15(14)19-17(20)21/h2-9H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSLLFMKHKNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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